molecular formula C14H20O5S B14615130 Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol CAS No. 59830-32-9

Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol

Cat. No.: B14615130
CAS No.: 59830-32-9
M. Wt: 300.37 g/mol
InChI Key: UYRRAMCGOIGPOE-UHFFFAOYSA-N
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Description

Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol is a complex organic compound with a unique structure that combines acetic acid, a methyl group, a sulfonyl group, and a butenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

59830-32-9

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

acetic acid;3-methyl-4-(4-methylphenyl)sulfonylbut-2-en-1-ol

InChI

InChI=1S/C12H16O3S.C2H4O2/c1-10-3-5-12(6-4-10)16(14,15)9-11(2)7-8-13;1-2(3)4/h3-7,13H,8-9H2,1-2H3;1H3,(H,3,4)

InChI Key

UYRRAMCGOIGPOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=CCO)C.CC(=O)O

Origin of Product

United States

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